N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride
Description
N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a significant structure in medicinal chemistry due to its presence in many biologically active molecules.
Properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2.ClH/c1-16-13-24(21-14-20(28-2)11-12-23(21)26-16)27-18-7-9-19(10-8-18)29-15-17-5-3-4-6-22(17)25;/h3-14H,15H2,1-2H3,(H,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYYRBKCQVBJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)OCC4=CC=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and halides . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A quinone outside inhibitor used as a fungicide.
Cloperastine: An antihistamine with multiple biological activities.
Uniqueness
N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with methoxy and chlorophenyl groups makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
